5,5'-oxybis[2-(pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione]
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Overview
Description
5,5’-Oxybis[2-(pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione] is a complex organic compound that features a unique structure combining pyrimidine and isoindole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-oxybis[2-(pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione] typically involves the condensation of pyrimidine derivatives with isoindole intermediates. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction is often carried out in the presence of a base such as triethylamine or diisopropylethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5,5’-Oxybis[2-(pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or isoindole rings, often facilitated by reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
5,5’-Oxybis[2-(pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione] has a wide range of scientific research applications:
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,5’-oxybis[2-(pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione] involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit collagen prolyl 4-hydroxylases, which are involved in collagen synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit diverse biological activities.
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative and antimicrobial properties.
Uniqueness
5,5’-Oxybis[2-(pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione] is unique due to its combined pyrimidine and isoindole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H12N6O5 |
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Molecular Weight |
464.4 g/mol |
IUPAC Name |
5-(1,3-dioxo-2-pyrimidin-2-ylisoindol-5-yl)oxy-2-pyrimidin-2-ylisoindole-1,3-dione |
InChI |
InChI=1S/C24H12N6O5/c31-19-15-5-3-13(11-17(15)21(33)29(19)23-25-7-1-8-26-23)35-14-4-6-16-18(12-14)22(34)30(20(16)32)24-27-9-2-10-28-24/h1-12H |
InChI Key |
UETHMVXTSDUSLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=NC=CC=N6 |
Origin of Product |
United States |
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